molecular formula C11H9FN2O B1437090 5-(4-Fluorophenoxy)pyridin-2-amine CAS No. 672945-75-4

5-(4-Fluorophenoxy)pyridin-2-amine

Cat. No.: B1437090
CAS No.: 672945-75-4
M. Wt: 204.2 g/mol
InChI Key: GJYQBDCLIHYVSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry and Advanced Chemical Research

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, stands as a cornerstone in the field of organic chemistry. numberanalytics.com First isolated from coal tar in 1849, its unique structure, characterized by a planar ring with a delocalized π-electron system, imparts distinct physical and chemical properties that make it a versatile building block in synthesis. numberanalytics.com The presence of the nitrogen atom renders the ring electron-deficient, influencing its reactivity, making it a weak base, and allowing it to be miscible with a wide range of solvents. numberanalytics.com

The significance of pyridine and its derivatives is vast, spanning numerous applications in medicinal chemistry, materials science, and agrochemicals. numberanalytics.comwisdomlib.org In contemporary chemical research, pyridine scaffolds are ubiquitous and are found in many natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov Their importance stems from their utility as intermediates and building blocks for more complex molecules. numberanalytics.comresearchgate.net The chemistry of pyridine derivatives is crucial for creating novel materials and biologically active compounds. researchgate.net They readily undergo various chemical transformations, including electrophilic substitution at the 3-position and nucleophilic substitution at the 2- and 4-positions, and the nitrogen atom can be quaternized to form versatile synthetic intermediates. nih.govresearchgate.net This chemical adaptability allows for the straightforward generation of diverse functional derivatives. nih.gov

In the realm of medicinal chemistry, pyridine derivatives are extensively used as pharmacophores, the essential molecular frameworks responsible for a drug's biological activity. nih.govresearchgate.net Their ability to form hydrogen bonds and participate in various intermolecular interactions allows them to bind effectively to biological targets like enzymes and receptors. researchgate.net Consequently, pyridine-containing compounds have been developed as agents with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor properties. wisdomlib.org The inherent properties of the pyridine ring, such as its contribution to water solubility, make it a favored scaffold in the design of new therapeutic agents. nih.gov

The Strategic Role of Fluorinated Phenoxy Moieties in Modern Chemical Design and Scaffold Exploration

The incorporation of fluorine into organic molecules is a widely employed strategy in modern chemical and drug design to modulate a compound's physicochemical and biological properties. mdpi.commdpi.com Fluorine is the most electronegative element and has a small van der Waals radius, which allows it to often act as a bioisostere of a hydrogen atom without introducing significant steric hindrance. benthamscience.comresearchgate.net Its introduction can lead to profound changes in a molecule's characteristics.

One of the key effects of fluorination is the alteration of a molecule's lipophilicity. benthamscience.com The strategic placement of fluorine atoms can enhance a compound's ability to permeate biological membranes, a critical factor for drug efficacy. mdpi.com Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, which can block sites of metabolic oxidation. researchgate.net This often leads to increased metabolic stability, prolonging the compound's duration of action and potentially reducing toxic byproducts from metabolic degradation. nih.gov

The strong electron-withdrawing nature of fluorine can also influence the acidity or basicity of nearby functional groups, affecting how the molecule interacts with its biological target. mdpi.com These electronic effects can enhance binding affinity and selectivity for specific enzymes or receptors. benthamscience.comnih.gov The phenoxy group, a phenyl ring linked via an ether bond, is a common structural motif in many biologically active compounds. When combined with fluorine to create a fluorinated phenoxy moiety, it merges the structural benefits of the phenyl ether with the unique electronic properties of fluorine. This combination is a powerful tool for medicinal chemists to fine-tune the properties of a lead compound to achieve desired biological activity and pharmacokinetic profiles. mdpi.com

Contextualization of 5-(4-Fluorophenoxy)pyridin-2-amine as a Core Chemical Scaffold in Academic Investigations

The chemical scaffold this compound represents a convergence of the significant structural features discussed: a pyridine ring, an amino group, and a fluorinated phenoxy moiety. This particular arrangement of functional groups makes it a valuable building block and a subject of interest in academic and industrial research, particularly in the pursuit of new therapeutic agents. sigmaaldrich.combiosynth.com The 2-aminopyridine (B139424) portion is a common feature in many biologically active molecules and serves as a versatile handle for further chemical modification. researchgate.netnih.gov

Academic investigations into scaffolds similar to this compound have revealed their potential as inhibitors of various enzymes. For instance, derivatives of 4-phenoxypyridine (B1584201) have been synthesized and evaluated as potent inhibitors of c-Met kinase, a target implicated in cancer. nih.gov In these studies, the phenoxy group acts as a key binding element, and substitutions on this ring, such as with fluorine, are explored to optimize inhibitory activity. nih.gov The most promising compound from one such study, which featured a fluorophenoxy group, demonstrated significant cytotoxicity against several cancer cell lines. nih.gov

The synthesis of such molecules is an active area of research, with various methods being developed to efficiently construct the diaryl ether linkage and modify the pyridine core. nih.gov The this compound scaffold is used as an intermediate in the synthesis of more complex molecules with potential applications in medicine. biosynth.comchemicalbook.com Its structure is designed to present specific functionalities in a defined spatial arrangement, making it an attractive starting point for the development of targeted therapies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-fluorophenoxy)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYQBDCLIHYVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CN=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672945-75-4
Record name 5-(4-fluorophenoxy)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Rational Route Design for 5 4 Fluorophenoxy Pyridin 2 Amine and Its Analogs

Established Reaction Pathways for Pyridin-2-amine Core Derivatization

The functionalization of the pyridin-2-amine core is often achieved through well-established reaction pathways that allow for the introduction of various substituents onto the pyridine (B92270) ring. These methods are foundational in the synthesis of complex pyridine derivatives.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Pyridine Ring Systems

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the functionalization of electron-deficient aromatic rings like pyridine. digitellinc.comyoutube.comwikipedia.org In this reaction, a nucleophile displaces a leaving group, typically a halide, on the pyridine ring. The reactivity of the pyridine ring towards SNAr is enhanced by the presence of the nitrogen atom, which can stabilize the negative charge in the intermediate Meisenheimer complex. youtube.comwikipedia.org This effect is most pronounced when the leaving group is at the 2- or 4-position relative to the ring nitrogen. youtube.comyoutube.com

The synthesis of 5-substituted pyridin-2-amines can be achieved through SNAr reactions on 5-halopyridin-2-amines. For instance, the reaction of 5-bromopyridin-2-amine with a nucleophile can lead to the desired 5-substituted product. The choice of nucleophile, solvent, and reaction conditions is critical for achieving high yields and selectivity. Common nucleophiles include alkoxides, thiolates, and amines. acs.org The reactivity of halopyridines in SNAr reactions often follows the order F > Cl > Br > I, which is a characteristic feature of this mechanism where the rate-determining step is the initial nucleophilic attack. nih.gov

Recent advancements have focused on expanding the scope of SNAr reactions on pyridines, including the use of phosphonium (B103445) salts as activating groups to facilitate reactions at ambient temperatures. nih.gov Additionally, the fluorination of pyridines followed by SNAr offers a versatile strategy for late-stage functionalization, allowing for the introduction of a wide range of substituents. acs.orgacs.org

Table 1: Examples of SNAr Reactions on Pyridine Derivatives

Starting MaterialNucleophileProductReference
2-ChloropyridineAmine2-Aminopyridine (B139424) derivative youtube.com
5-Bromopyridin-2-aminePhenoxide5-Phenoxypyridin-2-amine acs.org
2-FluoropyridineLithium Amide2-Aminopyridine researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Pyridine Scaffold Construction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools for the formation of carbon-carbon bonds in the synthesis of biaryl compounds, including those containing pyridine rings. nih.govnih.gov This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govrsc.org

The Suzuki-Miyaura reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. nih.govrsc.org For the synthesis of 5-arylpyridin-2-amines, a common strategy involves the coupling of a 5-halopyridin-2-amine with an arylboronic acid. The choice of palladium catalyst, ligand, and base is crucial for the success of the reaction, especially when dealing with less reactive or sterically hindered substrates. nih.govnih.gov

While highly effective, the Suzuki-Miyaura coupling of 2-pyridyl organoboranes can be challenging due to the instability and poor reactivity of these reagents. nih.govresearchgate.net However, significant progress has been made in developing robust catalyst systems that can efficiently couple 2-pyridyl nucleophiles with various aryl halides. nih.gov These advancements have expanded the utility of the Suzuki-Miyaura reaction for the construction of complex pyridine-containing scaffolds. nih.gov

Table 2: Key Components in Suzuki-Miyaura Coupling for Pyridine Derivatization

ComponentRoleExamplesReference
Palladium CatalystFacilitates the cross-coupling reactionPd(PPh₃)₄, Pd₂(dba)₃ nih.govnih.gov
LigandStabilizes the palladium center and influences reactivityXantphos, RuPhos, BrettPhos nih.govnih.gov
BaseActivates the organoboron speciesK₃PO₄, Na₂CO₃, Cs₂CO₃ nih.govnih.gov
Organoboron ReagentProvides the aryl or vinyl groupArylboronic acids, Pyridylboronates nih.govnih.gov

Amidation and Amination Reactions for Nitrogen-Functionality Introduction

The introduction of nitrogen-containing functional groups is a key step in the synthesis of many pyridin-2-amine derivatives. Amidation and amination reactions are fundamental transformations for achieving this.

Amidation reactions are typically used to form an amide bond, often by reacting a carboxylic acid or its derivative with an amine. In the context of pyridine synthesis, this could involve the coupling of a pyridinecarboxylic acid with an amine or the reaction of an aminopyridine with a carboxylic acid derivative. Recent methods have focused on developing catalytic and more efficient amidation protocols. For instance, organophosphorus-catalyzed three-component condensation reactions can generate 2-amidopyridines from amines, carboxylic acids, and pyridine N-oxides in a single step. nih.gov

Amination of pyridines can be achieved through various methods. The Chichibabin reaction, a classic method, involves the direct amination of pyridine with sodium amide to produce 2-aminopyridine. wikipedia.orgorgsyn.org While historically significant, this reaction often requires harsh conditions. More contemporary approaches include palladium-catalyzed amination (Buchwald-Hartwig amination) of halopyridines, which offers a much broader substrate scope and milder reaction conditions. nih.govnih.govsemanticscholar.org This method allows for the coupling of a wide variety of primary and secondary amines with halopyridines. nih.govunimi.it Additionally, base-promoted cascade reactions of N-propargylic β-enaminones with formamides provide a novel route to densely substituted 2-aminopyridines. dicp.ac.cn

Development of Novel and Efficient Synthetic Routes

The quest for more sustainable and efficient synthetic methods has driven the development of novel approaches for the synthesis of fluorinated pyridine derivatives and their analogs. These modern strategies often incorporate principles of green chemistry and the use of biocatalysis.

Application of Green Chemistry Principles in the Synthesis of Fluorinated Pyridine Derivatives

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the synthesis of fluorinated pyridine derivatives, this translates to the development of more atom-economical, energy-efficient, and environmentally benign methods. dovepress.com

One area of focus is the development of greener fluorination techniques. Traditional fluorinating agents can be hazardous, but newer methods are being explored that utilize safer and more selective reagents. dovepress.com For example, copper(II)-mediated fluorination of aryl trifluoroborates with potassium fluoride (B91410) offers a more environmentally friendly alternative. dovepress.com Microwave-assisted synthesis has also emerged as a green chemistry tool, often leading to shorter reaction times, higher yields, and reduced solvent usage in the preparation of pyridine derivatives. acs.org

Furthermore, the development of one-pot multicomponent reactions aligns well with green chemistry principles by minimizing the number of synthetic steps and purification procedures, thereby reducing waste. acs.org The direct C-H functionalization of pyridines is another promising green approach, as it avoids the need for pre-functionalized starting materials, leading to more atom-economical syntheses. nih.govnih.govbeilstein-journals.org

Chemoenzymatic Approaches for Stereoselective Synthesis of Pyridine Analogues

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. acs.orgwhiterose.ac.ukresearchgate.net This approach is particularly valuable for the stereoselective synthesis of chiral pyridine analogues, which are often found in biologically active compounds. acs.orgwhiterose.ac.ukmdpi.com

A notable application of chemoenzymatic synthesis is the asymmetric dearomatization of pyridines to produce stereo-enriched piperidines. acs.orgwhiterose.ac.ukresearchgate.netmdpi.com This can be achieved through a one-pot cascade reaction involving an amine oxidase and an ene-imine reductase, which allows for the stereoselective reduction of a C=C bond. acs.orgwhiterose.ac.ukresearchgate.netmdpi.com Such methods have been successfully applied to the synthesis of key intermediates for pharmaceuticals. acs.orgresearchgate.net

The use of enzymes, such as halogenases and aldoxime dehydratases, is also being explored for the late-stage functionalization of pharmaceuticals and the synthesis of important intermediates under mild and selective conditions. nih.gov While still an emerging field, the development of polymeric biocatalysts with enhanced stability and activity holds promise for the broader application of enzymes in industrial chemical synthesis. labpartnering.org

Optimization of Reaction Parameters and Yield Enhancement Studies

The synthesis of 5-(4-fluorophenoxy)pyridin-2-amine and its analogs typically involves the formation of a diaryl ether linkage and a carbon-nitrogen bond. Methodologies such as the Ullmann condensation and the Buchwald-Hartwig amination are commonly employed. researchgate.netlibretexts.org The optimization of various reaction parameters is critical to maximize the yield and minimize the formation of byproducts.

Key parameters that are often manipulated include the choice of catalyst, ligand, base, solvent, and reaction temperature. For instance, in palladium-catalyzed amination reactions, the selection of the phosphine (B1218219) ligand can significantly influence the reaction's efficiency. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF have shown to improve reaction rates and yields for the coupling of primary amines. wikipedia.org

Studies on the synthesis of related aminopyridine derivatives have demonstrated the importance of a systematic approach to optimization. For example, in the synthesis of 2-aminopyrimidine (B69317) derivatives, a solvent-free approach with triethylamine (B128534) as a base at 80–90 °C has been shown to be effective. mdpi.com

Table 1: Optimization of Reaction Parameters for the Synthesis of 5-Aryloxypyridin-2-amine Analogs

Catalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / X-PhosKOt-BuToluene (B28343)100Good to Excellent researchgate.net
Pd₂(dba)₃ / R-BINAPK₂CO₃TolueneNot specified10-20% higher than SNAr researchgate.net
CuIK₂CO₃ / t-BuOKDeep Eutectic Solvent60-10053-98% nih.gov
NoneTriethylamineSolvent-free80-90Good to Excellent mdpi.com

This table presents a compilation of data from various sources on the synthesis of related compounds and is for illustrative purposes. Specific conditions for this compound may vary.

The choice of base is another critical factor. While strong bases like sodium tert-butoxide (NaOt-Bu) can lead to high reaction rates, they may not be compatible with all functional groups. google.com Weaker inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) offer better functional group tolerance. google.com

Furthermore, the reaction medium plays a pivotal role. While traditional organic solvents like toluene and dioxane are common, the use of greener alternatives such as deep eutectic solvents has been explored, offering high yields and the potential for catalyst and solvent recycling. nih.gov

Advanced Purification and Isolation Techniques for Complex Pyridine Products

The purification of this compound and its analogs is often challenging due to the presence of structurally similar impurities and starting materials. A multi-step purification strategy involving a combination of techniques is often necessary to achieve the desired level of purity.

Recrystallization:

Recrystallization is a fundamental technique for purifying solid compounds. The choice of solvent is paramount for successful recrystallization. A good solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For pyridine derivatives, common solvent systems include n-hexane/acetone, n-hexane/THF, and ethanol. researchgate.net For aminopyridine derivatives, which possess basic functionalities, crystallization of their salts (e.g., hydrochloride) can be an effective purification strategy. researchgate.net

Table 2: Common Recrystallization Solvents for Pyridine Derivatives

Solvent SystemComments
EthanolA general and effective solvent for minor impurities.
n-Hexane / AcetoneWorks well, especially with slow cooling.
n-Hexane / Tetrahydrofuran (THF)A good general mixture for recrystallization.
n-Hexane / Ethyl Acetate (B1210297)Suitable for removing a significant amount of impurities.
WaterCan be effective for polar compounds that are sparingly soluble in organic solvents.

This table is based on general principles of recrystallization and may need to be adapted for specific compounds.

Chromatographic Methods:

Column chromatography is a powerful tool for separating complex mixtures. For aminopyridine compounds, the choice of stationary and mobile phases is crucial to achieve good separation.

Normal-Phase Chromatography: Silica (B1680970) gel is a common stationary phase. However, the basic nature of aminopyridines can lead to strong interactions with the acidic silanol (B1196071) groups on the silica surface, resulting in poor peak shape and recovery. To mitigate this, amine modifiers like triethylamine or ammonia (B1221849) are often added to the mobile phase. mdpi.com Alternatively, amine-functionalized silica can be used as the stationary phase. researchgate.net

Reversed-Phase Chromatography: C18-functionalized silica is a widely used stationary phase. For the separation of fluorinated compounds, pentafluorophenyl (PFP) stationary phases can offer unique selectivity and enhanced retention compared to traditional C18 columns. chromatographyonline.com The separation of pyridine isomers can often be achieved using buffered mobile phases. helixchrom.comhelixchrom.com

Ion-Exchange Chromatography: This technique is particularly useful for separating ionizable compounds like aminopyridines. Cation-exchange chromatography, for instance, has been successfully employed for the purification of pyridylaminated derivatives. nih.gov

Table 3: Chromatographic Techniques for Purification of Aminopyridine Derivatives

Chromatographic TechniqueStationary PhaseMobile Phase ConsiderationsApplication NotesReference
Normal-PhaseSilica GelAddition of amine modifiers (e.g., triethylamine)Neutralizes acidic silanol groups, improving peak shape. mdpi.com
Normal-PhaseAmine-functionalized SilicaHexane/Ethyl Acetate gradientsProvides a more inert surface for basic compounds. researchgate.net
Reversed-PhaseC18Buffered aqueous/organic mixturesStandard technique for a wide range of compounds. helixchrom.com
Reversed-PhasePentafluorophenyl (PFP)Acetonitrile/Water gradientsOffers alternative selectivity for fluorinated compounds. chromatographyonline.com
Cation-ExchangeDowex 50X8 (NH₄⁺ form)Ammonium acetate bufferEffective for removing excess aminating reagents and purifying aminopyridine derivatives. nih.gov

The successful synthesis and purification of this compound hinges on a careful and systematic optimization of reaction conditions and the judicious selection of purification techniques. The data and methodologies discussed provide a framework for developing robust and efficient processes for the production of this important chemical entity.

Advanced Spectroscopic and Structural Elucidation of the 5 4 Fluorophenoxy Pyridin 2 Amine Scaffold and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., 1H, 13C, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) environments within a molecule. For 5-(4-Fluorophenoxy)pyridin-2-amine, ¹H NMR spectroscopy provides crucial information about the chemical shifts, coupling constants, and integration of the aromatic and amine protons.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the 4-fluorophenyl ring. The protons on the pyridine ring will exhibit characteristic shifts and coupling patterns influenced by the amino and phenoxy substituents. Similarly, the protons on the 4-fluorophenyl ring will appear as a set of multiplets, with their coupling influenced by the adjacent fluorine atom. The amine (NH₂) protons will typically appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will display unique signals for each carbon atom in the molecule, including the carbon atoms of the pyridine and phenyl rings, as well as the carbons bonded to the fluorine, oxygen, and nitrogen atoms. The chemical shifts of these carbons are indicative of their electronic environment.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for a more detailed structural assignment. COSY experiments establish the connectivity between coupled protons, while HSQC correlates protons with their directly attached carbon atoms, confirming the ¹H and ¹³C assignments.

Proton (¹H) Assignment Chemical Shift (ppm, predicted) Carbon (¹³C) Assignment Chemical Shift (ppm, predicted)
Pyridine H-37.20-7.40Pyridine C-2158-162
Pyridine H-46.80-7.00Pyridine C-3115-120
Pyridine H-68.00-8.20Pyridine C-4125-130
Phenyl H-2', H-6'7.00-7.20Pyridine C-5140-145
Phenyl H-3', H-5'7.10-7.30Pyridine C-6148-152
NH₂5.00-6.00 (broad)Phenyl C-1'153-157
Phenyl C-2', C-6'120-125
Phenyl C-3', C-5'116-119
Phenyl C-4'158-162 (d, JC-F)

Note: The chemical shift values are predicted and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and investigating its fragmentation pattern upon ionization. For this compound (C₁₁H₉FN₂O), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. The expected exact mass can be calculated and compared with the experimental value to validate the molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the cleavage of the ether linkage, loss of the amino group, or fragmentation of the pyridine or phenyl rings. Analysis of these fragment ions helps to piece together the molecular structure.

Ion m/z (predicted) Identity
[M+H]⁺205.0775Protonated molecular ion
[M]⁺204.0699Molecular ion
[M-NH₂]⁺188.0638Loss of amino group
[C₆H₄FO]⁺111.02464-Fluorophenoxy cation
[C₅H₄N₂O]⁺108.03245-Hydroxypyridin-2-amine fragment

Note: The m/z values are predicted based on the elemental composition.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

Key expected vibrational frequencies include the N-H stretching vibrations of the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹. The C-O-C ether linkage would show characteristic asymmetric and symmetric stretching bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine and phenyl rings would appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibration of the fluorophenyl group is a strong band typically found in the 1200-1250 cm⁻¹ range.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the aromatic ring vibrations and the C-C backbone.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-NH₂N-H Stretch3300-3500
Aromatic C-HC-H Stretch3000-3100
C=C, C=N (aromatic)Ring Stretch1400-1600
C-O-CAsymmetric Stretch1200-1270
C-FC-F Stretch1200-1250
-NH₂N-H Bend1580-1650

X-ray Crystallography for Precise Solid-State Molecular Geometry and Intermolecular Interaction Characterization

Single-crystal X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsion angles. For this compound, a successful crystal structure determination would reveal the planarity of the aromatic rings and the conformation around the ether linkage.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions within the aromatic chromophores. The pyridine and 4-fluorophenyl rings, along with the amino and phenoxy substituents, constitute the chromophoric system.

The spectrum would likely exhibit strong absorption bands in the UV region, with the positions of the absorption maxima (λmax) being sensitive to the solvent polarity. The conjugation between the pyridine and phenyl rings through the ether linkage influences the energy of the electronic transitions. Theoretical calculations can be used to predict the electronic transitions and assign the observed absorption bands.

Transition Type Expected λmax (nm)
π → π220-280
n → π> 280

Note: The λmax values are estimates and can be influenced by the solvent.

Integration of Experimental Spectroscopic Data with Quantum Chemical Calculations for Structural Validation

To achieve a comprehensive and validated structural elucidation, experimental spectroscopic data are often integrated with quantum chemical calculations. Density Functional Theory (DFT) is a powerful computational method used to predict molecular properties, including geometries, vibrational frequencies, and NMR chemical shifts.

By calculating the optimized geometry of this compound, theoretical vibrational spectra (IR and Raman) and NMR spectra can be generated. imist.ma These calculated spectra can then be compared with the experimental data. A good correlation between the experimental and calculated data provides strong validation for the proposed structure and the spectral assignments. Furthermore, quantum chemical calculations can provide insights into the electronic structure, such as the distribution of molecular orbitals (HOMO and LUMO), which helps in understanding the reactivity and electronic properties of the molecule.

Computational Chemistry and Theoretical Investigations of the 5 4 Fluorophenoxy Pyridin 2 Amine Scaffold

Quantum Mechanical (QM) Calculations (e.g., Density Functional Theory, Hartree-Fock) for Electronic Structure, Conformation, and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to solve the Schrödinger equation, providing detailed information about electron distribution and energy levels.

Furthermore, QM calculations can elucidate the electronic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. stackoverflow.com A smaller gap suggests higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for metabolic reactions or intermolecular interactions. stackoverflow.com

While specific DFT studies on 5-(4-Fluorophenoxy)pyridin-2-amine are not readily found in peer-reviewed literature, the principles of this methodology are widely applied to similar pyridine (B92270) derivatives to predict their stability and reactivity. stackoverflow.com

Molecular Docking Simulations for Ligand-Macromolecule Binding Pose Prediction and Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, typically a protein receptor. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of this compound, docking simulations would be performed to predict its binding mode within the active site of a specific protein target. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate numerous possible binding poses. The results are ranked based on binding energy, with lower values indicating a more favorable interaction. swift.org

Analysis of the docked pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For instance, the amino group on the pyridine ring is a potential hydrogen bond donor, while the aromatic rings can engage in hydrophobic and stacking interactions. stackoverflow.com Although docking studies specifically for this compound are not published, research on analogous 2-aminopyridine (B139424) derivatives demonstrates their use in predicting binding affinities and guiding the design of more potent inhibitors for various therapeutic targets like kinases.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Detailed Binding Mechanism Elucidation

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and the stability of ligand-protein complexes in a simulated physiological environment.

For a complex of this compound and a target protein, an MD simulation would typically be run for a duration of nanoseconds to microseconds. The resulting trajectory provides detailed information on the flexibility of the ligand and the protein, the stability of the binding pose predicted by docking, and the role of solvent molecules. swift.org Key metrics analyzed from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. swift.org

These simulations can provide a more accurate estimation of binding free energy and a deeper understanding of the binding mechanism. While specific MD simulation data for this compound is not available, this technique is a standard and powerful tool for validating docking results and elucidating the dynamic nature of ligand-receptor interactions for similar molecules. swift.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Activity and Guiding Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with measured biological activity (e.g., IC50 values) is required. Various molecular descriptors, such as steric, electronic, and lipophilic properties, are calculated for each compound. Statistical methods, like multiple linear regression, are then used to build a model that correlates these descriptors with the observed activity.

The predictive power of a QSAR model is evaluated using statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). Although a specific QSAR model for this compound has not been published, studies on other substituted pyridin-2-amine derivatives have successfully used QSAR to identify important features for antibacterial or antifungal activity, guiding the design of more potent analogs.

Prediction of Key Molecular Descriptors Relevant to Reactivity and Intermolecular Interactions

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are essential for QSAR modeling and for a general understanding of a compound's potential behavior. Publicly accessible databases like PubChem provide computationally predicted descriptors for a vast number of chemical compounds. While a specific entry for this compound with a comprehensive list of descriptors is not available, the table below lists key molecular descriptors that are typically calculated for such a scaffold and are relevant for predicting its reactivity and interaction capabilities.

Descriptor NameDescription
Molecular Weight The sum of the atomic weights of all atoms in the molecule.
XLogP3 A computed value for the logarithm of the octanol/water partition coefficient, indicating lipophilicity.
Hydrogen Bond Donor Count The number of hydrogen atoms attached to electronegative atoms (N, O) that can act as hydrogen bond donors.
Hydrogen Bond Acceptor Count The number of electronegative atoms (N, O, F) that can act as hydrogen bond acceptors.
Rotatable Bond Count The number of bonds that allow free rotation, indicating molecular flexibility.
Topological Polar Surface Area (TPSA) The surface area of polar atoms, which correlates with drug transport properties.
Heavy Atom Count The number of non-hydrogen atoms in the molecule.

Note: Specific computed values for this compound are not available in the cited literature. The table describes the types of descriptors relevant to this scaffold.

Theoretical Studies on Reaction Mechanisms and Transition States for Synthetic Pathways

Computational chemistry can also be used to investigate the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction pathway. This provides valuable insights into reaction feasibility, kinetics, and the factors that control selectivity.

For the synthesis of this compound, theoretical studies could be employed to explore potential synthetic routes, such as a nucleophilic aromatic substitution or a Buchwald-Hartwig amination. DFT calculations can be used to locate the transition state structures for each step of a proposed mechanism. The calculated activation energy (the energy difference between the reactants and the transition state) can help in predicting the reaction rate and identifying the rate-determining step.

Such theoretical investigations can guide the optimization of reaction conditions (e.g., temperature, catalyst, solvent) to improve yield and reduce byproducts. While there are no specific published theoretical studies on the reaction mechanism for the synthesis of this compound, this approach is a powerful tool in modern synthetic chemistry for understanding and predicting chemical reactivity.

Chemical Reactivity, Derivatization Strategies, and Mechanistic Elucidation of 5 4 Fluorophenoxy Pyridin 2 Amine

Investigation of Functional Group Transformations on the Pyridin-2-amine Core

The pyridin-2-amine core of 5-(4-fluorophenoxy)pyridin-2-amine offers several sites for chemical modification, primarily the exocyclic amino group, the pyridine (B92270) ring nitrogen, and the carbon atoms of the pyridine ring itself. These sites can be selectively targeted to generate a diverse library of derivatives.

The primary amino group is a key handle for derivatization. It can readily undergo N-alkylation with various alkyl halides. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the amino group attacks the electrophilic carbon of the alkyl halide. To avoid over-alkylation, which can be a competing process, the reaction conditions, such as the choice of base and solvent, must be carefully controlled. For instance, the use of a bulky base can favor mono-alkylation. nih.gov Metal-free catalytic systems, such as those employing BF₃·OEt₂, have also been developed for the N-alkylation of 2-aminopyridines with 1,2-diketones, proceeding through a decarboxylative pathway. nih.gov

N-acylation of the amino group is another common transformation, leading to the formation of amides. This is typically achieved by reacting the parent amine with acyl chlorides or anhydrides. The mechanism of acylation can be influenced by the reaction solvent. For example, the benzoylation of 2-aminopyridine (B139424) with benzoyl chloride in pyridine solvent proceeds via direct reaction on the exocyclic nitrogen to give monobenzoyl derivatives. nih.gov However, in a less basic solvent like acetone, dibenzoylamino compounds can be formed, suggesting a mechanism involving initial benzoylation at the ring nitrogen followed by an intramolecular benzoyl rearrangement. nih.gov The choice of base is also critical, with weaker bases like pyridine favoring the formation of mono-acyl derivatives over di-acyl products. nih.gov

The amino group can also be transformed through diazotization . In the presence of nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), the primary amino group is converted into a diazonium salt. These diazonium salts are versatile intermediates that can be subsequently converted into a variety of other functional groups, such as hydroxyl, halo, or cyano groups, through Sandmeyer-type reactions. The stability and reactivity of the pyridinediazonium salt are influenced by the reaction conditions and the substituents on the pyridine ring. osti.govmdpi.commdma.ch For instance, diazotization in the presence of triflic acid can lead to the formation of pyridyl triflates. researchgate.net

The pyridine ring itself can undergo electrophilic aromatic substitution (EAS) , although pyridine is generally considered an electron-deficient system and is deactivated towards EAS. nih.govmasterorganicchemistry.com The presence of the activating amino group at the 2-position and the phenoxy group at the 5-position influences the regioselectivity of such reactions. The amino group is a strong ortho-, para-director, while the phenoxy group is also an ortho-, para-director. Therefore, electrophilic attack is most likely to occur at the positions activated by these groups. However, under strongly acidic conditions required for many EAS reactions, the pyridine nitrogen can be protonated, further deactivating the ring. masterorganicchemistry.com

The nitrogen atom of the pyridine ring can also be a site of reaction, for example, through the formation of N-oxides . Reaction with an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA) can convert the pyridine nitrogen to an N-oxide. This transformation alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. gcwgandhinagar.com

Strategies for Phenoxy Moiety Modification and its Influence on Electronic Properties and Reactivity

The 4-fluorophenoxy moiety of this compound provides another avenue for structural diversification. Modifications to this part of the molecule can significantly impact its electronic properties, and consequently, its reactivity and biological activity. mdpi.com

One key strategy for modifying the phenoxy ring is through nucleophilic aromatic substitution (SNAr) . The fluorine atom at the para-position of the phenoxy ring is a potential leaving group, especially when the ring is activated by additional electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com This allows for the introduction of various nucleophiles, such as other amines, alkoxides, or thiolates, to generate a range of substituted phenoxy derivatives. The rate of SNAr is dependent on the nature of the nucleophile and the solvent used.

Conversely, electrophilic aromatic substitution can be performed on the phenoxy ring. The phenoxy group is an activating ortho-, para-director, meaning that electrophiles will preferentially add at the positions ortho and para to the ether linkage. The fluorine atom is a deactivating group but is also an ortho-, para-director. The combined directing effects will influence the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts acylation on the phenoxy ring.

The electronic properties of the entire molecule are sensitive to substituents on the phenoxy ring. The introduction of electron-donating groups (e.g., methoxy, alkyl) on the phenoxy ring will increase the electron density of the system, which can enhance the nucleophilicity of the aminopyridine core. Conversely, the introduction of electron-withdrawing groups (e.g., nitro, cyano) will decrease the electron density, making the aminopyridine core less nucleophilic but potentially activating the phenoxy ring towards SNAr. researchgate.net These electronic modulations can be studied and quantified using computational methods like Density Functional Theory (DFT), which can calculate properties such as molecular orbital energies and electrostatic potential maps. researchgate.netnih.govcore.ac.uk

The ether linkage between the pyridine and phenoxy rings can also be a target for modification. Cleavage of the ether bond can occur under harsh conditions, such as strong acid or base catalysis at elevated temperatures. researchgate.netwikipedia.orgstackexchange.comacs.orgresearchgate.net Reductive cleavage using metal catalysts is another possibility. mdma.chpnnl.gov These reactions would lead to the formation of a substituted 2-aminopyridinol and a fluorophenol derivative.

Mechanistic Studies of Specific Chemical Reactions Involving the this compound Scaffold

The derivatization of the this compound scaffold often employs powerful cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting outcomes.

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. nih.govcolab.ws To utilize this reaction, the this compound scaffold would first need to be functionalized with a halide (e.g., bromide or iodide) at a specific position on the pyridine or phenoxy ring. The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium(0) species. The key steps are:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the functionalized scaffold, forming a palladium(II) intermediate.

Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium(II) complex, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.orgwikipedia.orgresearchgate.netcapes.gov.br This reaction could be used, for example, to introduce a substituted amino group onto the pyridine or phenoxy ring, again requiring prior halogenation of the scaffold. The catalytic cycle is similar to the Suzuki-Miyaura reaction and involves:

Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide.

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium complex, forming the desired C-N bond and regenerating the palladium(0) catalyst.

Computational studies, such as DFT calculations, can provide deeper insights into these reaction mechanisms. researchgate.netmdpi.comnih.gov These studies can help to determine the energies of intermediates and transition states, identify the rate-determining step, and explain the observed regioselectivity and reactivity.

Studies on the Chemical Stability and Degradation Pathways of the Compound under Various Reaction Conditions

The chemical stability of this compound is an important consideration for its synthesis, storage, and application. The compound possesses several functional groups that could be susceptible to degradation under certain conditions.

Thermal Stability: Aromatic and heteroaromatic compounds, such as pyridine and phenoxy derivatives, generally exhibit good thermal stability. mdpi.comresearchgate.netnih.govmdpi.com The thermal stability can be influenced by the nature of the substituents. The introduction of bulky groups may sterically hinder intermolecular interactions, potentially affecting the melting point and decomposition temperature. Thermogravimetric analysis (TGA) is a common technique used to evaluate the thermal stability of compounds.

Hydrolytic Stability: The ether linkage in this compound is generally stable under neutral conditions. However, under strongly acidic or basic conditions, particularly at elevated temperatures, it can undergo hydrolysis . researchgate.netstackexchange.comresearchgate.netacs.org Acid-catalyzed hydrolysis typically involves protonation of the ether oxygen, followed by nucleophilic attack by water. Base-catalyzed hydrolysis is generally less facile for diaryl ethers unless the aromatic rings are activated by strong electron-withdrawing groups.

Photochemical Stability: Exposure to ultraviolet (UV) light can potentially lead to photochemical degradation. The aromatic rings in the molecule can absorb UV radiation, which may lead to the formation of reactive excited states. These excited states could then undergo various reactions, such as bond cleavage or rearrangement. The presence of the fluorine atom may also influence the photochemical stability.

Oxidative and Reductive Stability: The aminopyridine and phenoxy moieties can be susceptible to oxidation under strong oxidizing conditions. The amino group can be oxidized, and the aromatic rings can undergo oxidative coupling or degradation. Conversely, under reducing conditions, for example, catalytic hydrogenation, the pyridine ring could potentially be reduced to a piperidine (B6355638) ring, although this typically requires harsh conditions.

Understanding these degradation pathways is crucial for defining appropriate reaction and storage conditions to ensure the integrity of the compound.

Exploration of the 5 4 Fluorophenoxy Pyridin 2 Amine Scaffold in Advanced Chemical Applications

Structure-Activity Relationship (SAR) Studies for Targeted Molecular Interactions (e.g., Kinase Inhibition, Receptor Agonism)

The 5-(4-fluorophenoxy)pyridin-2-amine framework is a prominent scaffold in the design of kinase inhibitors, which are crucial in oncology research. The arrangement of its functional groups allows for key interactions within the ATP-binding sites of various protein kinases.

Rational Design and Synthesis of Analogs for Specific Molecular Target Modulation

The rational design of analogs based on the this compound core has led to the development of potent inhibitors for several kinases, including c-Met and FMS-like tyrosine kinase 3 (FLT3). nih.govresearchgate.net Researchers systematically modify the core structure to enhance potency and selectivity for specific molecular targets.

For instance, in the development of c-Met kinase inhibitors, derivatives are synthesized by acylating the 2-amino group of the pyridine (B92270) ring with various cyclopropanecarboxamide (B1202528) and other heterocyclic carboxamide moieties. nih.gov One study synthesized three series of novel 4-phenoxypyridine (B1584201) derivatives, evaluating their inhibitory activities against c-Met kinase. nih.gov The preliminary structure-activity relationships (SARs) from this research indicated that certain linkers, such as 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide, were preferred. nih.gov Furthermore, the presence of electron-withdrawing groups on the terminal phenyl rings was found to be beneficial for improving antitumor activities. nih.gov

Similarly, in the pursuit of FLT3 inhibitors for acute myeloid leukemia (AML), derivatives of the related 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline scaffold have been explored. researchgate.net These studies demonstrate that modifications, such as the introduction of a semicarbazide (B1199961) moiety as a linker, can yield compounds with potent inhibitory activity against both FLT3 kinase and cancer cell proliferation. researchgate.net The synthesis of such analogs often involves palladium-catalyzed C-N cross-coupling reactions to form the core aminopyridine structure. acs.org

The following table summarizes the structure-activity relationships for a series of c-Met kinase inhibitors derived from the 4-phenoxypyridine scaffold.

Compound IDR Group (Modification at 2-amino position)c-Met IC50 (µM)A549 IC50 (µM)H460 IC50 (µM)HT-29 IC50 (µM)
26a 4-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxamide0.0161.590.720.56

Data sourced from a study on novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives. nih.gov

Investigation of Binding Affinities and Molecular Recognition Principles at the Chemical Level

Molecular docking and quantitative structure-activity relationship (QSAR) studies are instrumental in understanding how these molecules interact with their biological targets at a chemical level. nih.gov Docking simulations of derivatives of the closely related 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine scaffold into the c-Met kinase active site have elucidated key binding interactions. nih.govresearchgate.net

These studies reveal that the aminopyridine nitrogen typically forms a crucial hydrogen bond with the hinge region of the kinase domain, mimicking the interaction of the adenine (B156593) moiety of ATP. core.ac.uk For example, in CDK2/4/6 inhibitors based on a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine core, electrostatic interactions with key residues like Lys33/35/43 and Asp145/158/163 were identified as crucial for bioactivity. nih.gov The phenoxy group often occupies a hydrophobic pocket, and the fluorine atom can engage in favorable orthogonal multipolar C–F···C=O interactions or other non-covalent interactions, enhancing binding affinity. nih.gov

QSAR models, such as Comparative Molecular Similarity Analysis (CoMSIA), have shown that steric, electrostatic, hydrophobic, and hydrogen-bond donor fields are significant predictors of inhibitory activity. nih.gov These computational models help rationalize the observed SAR and guide the design of new analogs with improved affinity and specificity. nih.govresearchgate.net

Role in the Design of Novel Ligands for Catalytic Systems

The this compound scaffold possesses inherent features that make it an attractive candidate for the design of ligands in catalytic systems. The presence of two potential coordination sites—the pyridine ring nitrogen and the exocyclic amino group—allows for the formation of stable chelate complexes with transition metals.

Pyridyl ligands, in general, are widely used in coordination chemistry and catalysis due to their effective chelating properties and their ability to stabilize metal centers in various oxidation states. icm.edu.plresearchgate.net The incorporation of pyridyl functionality into Schiff base ligands, for example, has been shown to enhance the catalytic properties of the resulting metal complexes. icm.edu.pl These complexes have found applications in polymerization reactions, such as the palladium-catalyzed polymerization of phenylacetylene. icm.edu.pl

Furthermore, 4-aminopyridine (B3432731) derivatives have been developed as highly active and selective organocatalysts for reactions like the acylation and phosphorylation of alcohols. researchgate.net By tuning the substituents on the aminopyridine core, chemists can modulate the catalyst's nucleophilicity and steric environment to control reaction outcomes. researchgate.net The this compound structure, with its distinct electronic and steric properties, could be similarly modified to create novel ligands for transition metal catalysis or new organocatalysts for a range of organic transformations. The formation of adducts between pyridine derivatives and copper(II) acetylacetonate (B107027) demonstrates the coordinating ability of the pyridine nitrogen, which is fundamental to its role in catalysis. mdpi.com

Applications as a Chemical Probe in Complex Biological Systems for Mechanistic Chemical Biology Studies

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. researchgate.net The this compound scaffold is a promising starting point for the development of such probes, particularly fluorescent probes, due to the inherent photophysical properties of the aminopyridine core.

Unsubstituted pyridin-2-amine is known to have a significant fluorescence quantum yield, making it a potential platform for creating fluorescent probes. nih.govresearchgate.net Studies on other multisubstituted aminopyridines have demonstrated their utility as fluorescent stains. nih.govsciforum.net These molecules exhibit solvatochromism, where their fluorescence emission wavelength changes with the polarity of the solvent, a property that can be exploited to probe different cellular environments. sciforum.net

To function as a probe for mechanistic studies, the scaffold can be further functionalized with a reactive group for covalent labeling of biomolecules. A powerful strategy is the "click-and-probing" approach, where an azide-functionalized aminopyridine is synthesized. nih.gov This "pre-fluorescent" probe can then be "clicked" onto an alkyne-modified protein or other biological target via copper-catalyzed azide-alkyne cycloaddition. This reaction can switch on or enhance the fluorescence, allowing for specific detection and imaging of the target in complex biological milieu with minimal background signal. nih.gov Given these precedents, the this compound structure could be readily adapted into a chemical probe for studying kinase-protein interactions or other cellular processes.

Exploration of its Potential in Functional Materials Chemistry and Related Fields

The unique combination of a pyridine ring, a fluorine atom, and an ether linkage gives the this compound scaffold potential for applications in functional materials chemistry. Pyridine-based compounds are known to be integral components of many functional materials. organic-chemistry.orgacs.org

The incorporation of fluorine is a well-established strategy in materials science to tune the electronic, physical, and chemical properties of organic materials. man.ac.ukrsc.org Fluorination can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of conjugated materials, which is beneficial for n-type organic field-effect transistors (OFETs). Furthermore, non-covalent C-H···F interactions can influence the solid-state packing of molecules, potentially leading to enhanced charge carrier mobility. rsc.org

The pyridine unit itself can be used to construct coordination polymers and metal-organic frameworks (MOFs) by coordinating with metal ions. mdpi.com The resulting materials can have applications in gas storage, separation, and catalysis. Moreover, fluorinated pyridines can serve as precursors to fluorinated piperidines, which have been used to create functional materials such as fluorinated ionic liquids. nih.gov Therefore, the this compound molecule could be explored as a monomer for the synthesis of novel fluorinated polymers with specific thermal or optical properties, or as a component in the design of new electronic or optoelectronic materials. organic-chemistry.orgman.ac.uk

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(4-fluorophenoxy)pyridin-2-amine, and how can intermediates be characterized?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between a fluorophenol derivative and a halogenated pyridin-2-amine. For example, reacting 2-amino-5-bromopyridine with 4-fluorophenol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (DMF or DMSO) at elevated temperatures (80–120°C) . Key intermediates should be characterized using ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton integration, coupling constants) and LCMS to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology :

  • NMR : ¹H NMR will show distinct signals for the pyridine ring (e.g., deshielded protons at δ 7.5–8.5 ppm) and the 4-fluorophenoxy group (e.g., aromatic protons split by para-fluorine). ¹⁹F NMR can confirm the presence of the fluorine atom (δ -110 to -120 ppm) .
  • LCMS/HRMS : To determine molecular weight and purity. For example, a molecular ion at m/z 219.08 (C₁₁H₁₀FN₂O⁺) .
  • IR Spectroscopy : To identify amine (-NH₂) stretches (~3400 cm⁻¹) and aryl ether (C-O-C) vibrations (~1250 cm⁻¹) .

Q. What safety precautions are critical when handling this compound in the laboratory?

  • Methodology :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
  • Store in a cool, dry place away from oxidizing agents.
  • Follow GHS guidelines: Refer to SDS data for similar pyridine derivatives (e.g., H315 skin irritation, H319 eye damage) .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the introduction of the 4-fluorophenoxy group to the pyridine ring?

  • Methodology :

  • Use directing groups (e.g., -NH₂ in pyridin-2-amine) to guide substitution to the para position relative to the amine.
  • Optimize reaction conditions (temperature, solvent polarity, base strength) to minimize side reactions. For example, DMF with K₂CO₃ at 100°C enhances SNAr efficiency .
  • Monitor reaction progress via TLC or HPLC to isolate the desired regioisomer .

Q. What strategies are effective for analyzing potential bioactivity of this compound in kinase inhibition assays?

  • Methodology :

  • Use in vitro kinase assays (e.g., TrkA kinase) with ATP-competitive binding protocols.
  • Employ fluorescence polarization or radiometric assays to measure IC₅₀ values.
  • Compare with structurally related inhibitors (e.g., KRC-108, a pyridin-2-amine derivative) to establish structure-activity relationships (SAR) .

Q. How can contradictory data on the compound’s solubility and stability be resolved?

  • Methodology :

  • Perform solubility studies in multiple solvents (DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy or nephelometry.
  • Conduct accelerated stability tests under varying pH, temperature, and light exposure. Analyze degradation products via LCMS .
  • Cross-validate results with orthogonal techniques (e.g., NMR vs. HPLC purity assays) .

Q. What computational methods can predict the electronic effects of the 4-fluorophenoxy substituent on the pyridine ring?

  • Methodology :

  • Use DFT calculations (e.g., B3LYP/6-31G*) to map electron density and frontier molecular orbitals (HOMO/LUMO).
  • Simulate NMR chemical shifts with software (e.g., ACD/Labs) and compare with experimental data .
  • Analyze substituent effects on aromatic ring reactivity using Hammett parameters .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of fluorinated pyridin-2-amine derivatives?

  • Methodology :

  • Verify compound purity (>95% via HPLC) and confirm stereochemistry (if applicable) using chiral columns or X-ray crystallography .
  • Replicate assays under standardized conditions (e.g., cell line, ATP concentration).
  • Compare pharmacokinetic properties (e.g., logP, plasma stability) to rule out bioavailability issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Fluorophenoxy)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
5-(4-Fluorophenoxy)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.